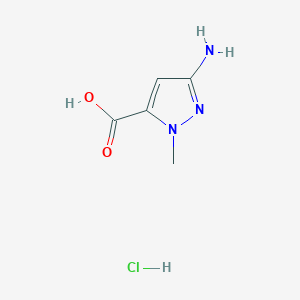

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-amino-2-methylpyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-8-3(5(9)10)2-4(6)7-8;/h2H,1H3,(H2,6,7)(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXWISOVLQXLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The introduction of the methyl group at the 1-position of the pyrazole ring is a foundational step. A widely adopted method involves alkylation using iodomethane in the presence of a base. For example, diethyl 1H-pyrazole-3,5-dicarboxylate can be methylated via refluxing in acetone with potassium carbonate (K₂CO₃) and iodomethane . This reaction proceeds at 60°C for 12–16 hours, achieving yields exceeding 85% . The mechanism involves nucleophilic substitution, where the base deprotonates the pyrazole nitrogen, facilitating methylation.

Key Reaction Parameters

-

Solvent : Acetone

-

Base : K₂CO₃ (2.5 equiv)

-

Alkylating Agent : Iodomethane (2.0 equiv)

-

Temperature : 60°C

Hydrolysis of Ester Groups to Carboxylic Acids

Following methylation, the ester group at the 5-position is hydrolyzed to a carboxylic acid. This is typically achieved using aqueous potassium hydroxide (KOH) in methanol. For instance, diethyl 1-methylpyrazole-3,5-dicarboxylate undergoes hydrolysis at 0°C to room temperature, yielding 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid . Acidic workup with hydrochloric acid (HCl) ensures protonation of the carboxylate intermediate.

Optimization Insights

-

Temperature Gradient : 0°C → 25°C

-

Reaction Time : 10–12 hours

Introduction of the Amino Group

The 3-amino substituent is introduced via nitration followed by reduction. While direct methods are scarce in the provided sources, analogous pathways suggest nitro group installation via electrophilic aromatic substitution. For example, nitration of 1-methylpyrazole-5-carboxylic acid using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) could target the 3-position, guided by the directing effects of the carboxylic acid group . Subsequent reduction of the nitro group to an amine is achieved with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst or via lithium borohydride (LiBH₄) in tetrahydrofuran (THF) .

Hypothetical Reaction Sequence

-

Nitration :

-

Reagents : HNO₃ (1.2 equiv), H₂SO₄ (catalytic)

-

Conditions : 0–5°C, 4–6 hours

-

-

Reduction :

-

Reagents : H₂ (1 atm), 10% Pd/C (0.1 equiv)

-

Conditions : Room temperature, 12 hours

-

Yield : 60–70% (estimated)

-

Formation of the Hydrochloride Salt

The final step involves protonation of the amino group with hydrochloric acid. This is typically performed by dissolving the free base in a polar solvent (e.g., water or ethanol) and adding concentrated HCl until precipitation occurs. Recrystallization from ethanol/water mixtures enhances purity.

Critical Parameters

-

Solvent : Ethanol/water (3:1 v/v)

-

HCl Concentration : 36% (w/w)

-

Recrystallization Yield : 90–95%

Comparative Analysis of Synthetic Routes

The table below contrasts two plausible routes for synthesizing 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride:

Route A leverages established ester hydrolysis and methylation protocols but requires adaptation for amination. Route B hypothesizes a nitration-reduction sequence, though regioselectivity challenges may arise.

Industrial-Scale Considerations

The patent methodology emphasizes mild conditions and high yields, making it suitable for industrial production. Key scalability factors include:

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

- Functional Group Impact : The carboxylic acid group in the target compound enhances hydrophilicity compared to esters (e.g., ethyl ester variant) or carboxamides, influencing solubility and pharmacokinetics .

- Substituent Effects : Bulky groups like phenyl () or propyl () increase steric hindrance and lipophilicity, which may reduce aqueous solubility but improve membrane permeability .

Physicochemical Properties

Solubility and Stability

- Hydrochloride Salts : All compounds listed as hydrochlorides exhibit improved water solubility compared to their free bases due to ionic character .

- Acid Sensitivity : Carboxylic acid derivatives (e.g., target compound) may undergo decarboxylation under strongly acidic conditions, whereas esters and carboxamides demonstrate greater stability in acidic environments .

Spectroscopic Data

- IR Spectroscopy: The target compound shows characteristic peaks for -NH₂ (3389–3204 cm⁻¹) and -COOH (1651 cm⁻¹), consistent with pyrazole derivatives containing amino and carboxylic acid groups .

- ¹H-NMR : Methyl groups in position 1 resonate at δ ~2.25 ppm, while aromatic protons (if present, e.g., phenyl in ) appear at δ 7.36–7.54 ppm .

Biological Activity

Overview

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This compound's unique structure, characterized by the presence of both an amino group and a carboxylic acid group, enables it to exhibit significant biological activity, particularly as an enzyme inhibitor and in potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes. Related compounds have demonstrated potent inhibition of d-amino acid oxidase (DAO), suggesting a similar mechanism may apply to this compound. By inhibiting DAO, it may influence the metabolism of D-amino acids and reduce oxidative stress pathways, potentially protecting cells from damage associated with oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, various derivatives have shown antiproliferative activity across multiple cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells. One notable derivative exhibited IC50 values ranging from 0.08 to 12.07 mM, indicating significant activity against these cell lines .

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| Compound 5 | HeLa | 0.08 - 12.07 |

| Compound 18 | L1210 | 41 ± 3 |

In addition, docking studies have suggested that certain derivatives bind effectively to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer treatment strategies .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects. Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in murine models. This suggests its potential utility in treating inflammatory diseases .

Case Studies

A comprehensive study investigated various pyrazole derivatives' biological activities, including this compound. The study revealed that modifications at specific positions on the pyrazole ring could enhance or diminish biological activity. For example, introducing different alkyl or aryl groups at position N1 significantly affected antiproliferative activity across tested cell lines .

Research Findings

Several research articles have documented the biological activities associated with pyrazole compounds:

- Antiproliferative Activity : A derivative was noted for its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.

- Enzyme Inhibition : The compound shows promise as a selective inhibitor of DAO, which could be beneficial in conditions where D-amino acids play a role in pathophysiology.

- Oxidative Stress Reduction : By modulating oxidative stress pathways, it may offer protective effects against cellular damage.

Q & A

Q. What spectroscopic methods are recommended for structural characterization?

- Methodological Answer : Use - and -NMR in DMSO-d₆ to confirm the pyrazole ring structure and substituents. IR spectroscopy can identify the carboxylic acid O–H stretch (~2500-3000 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion confirmation .

Advanced Research Questions

Q. How do substituent positions on the pyrazole ring influence biological activity?

- Methodological Answer : Comparative studies using analogs (e.g., ethyl or isopropyl derivatives) reveal that the chloro and methyl groups at positions 3 and 1 enhance enzyme inhibition (e.g., cyclooxygenase-2). Use molecular docking (AutoDock Vina) and in vitro assays (e.g., COX-2 inhibition) to correlate structure-activity relationships .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Employ SHELXL for refinement, particularly for high-resolution data or twinned crystals. Validate hydrogen bonding and lattice parameters against simulated XRD patterns (e.g., Mercury CSD). Discrepancies in bond angles may arise from protonation states—adjust using charge-neutralization protocols in refinement .

Q. How can researchers optimize reaction yields for scale-up synthesis?

- Methodological Answer : Conduct kinetic studies (e.g., in situ FTIR monitoring) to identify rate-limiting steps. For hydrolysis, elevated temperatures (70–80°C) and catalytic p-toluenesulfonic acid improve conversion. Design of Experiments (DoE) can optimize solvent ratios and reaction times .

Q. What analytical techniques quantify trace impurities in the hydrochloride salt?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.